Tris(trimethylsilyl)amine

Beschreibung

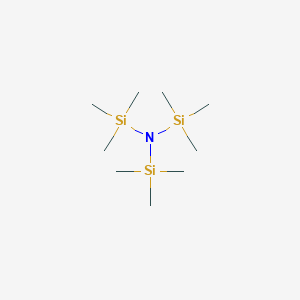

Tris(trimethylsilyl)amine, with the chemical formula N(Si(CH₃)₃)₃, is a fully silylated derivative of ammonia where all three hydrogen atoms are replaced by trimethylsilyl (-SiMe₃) groups. It is a colorless liquid with a molecular weight of 299.69 g/mol and a purity of ≥97% (GC) . This compound is notable for its role as a stable intermediate in nitrogen fixation processes, enabling the catalytic reduction of atmospheric dinitrogen (N₂) to ammonia derivatives under mild conditions using iron or rhodium catalysts . Its applications span organic synthesis, including difluoromethylation and trifluoromethylation reactions, due to its strong electron-withdrawing and steric effects .

Eigenschaften

IUPAC Name |

[[bis(trimethylsilyl)amino]-dimethylsilyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGHITPVRNZWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27NSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061802 | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1586-73-8 | |

| Record name | 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1586-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001586738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(trimethylsilyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trimethyl-N,N-bis(trimethylsilyl)silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONAMETHYLTRISILAZANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVA5FGS9US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Sodium Hexamethyldisilazane Route

The sodium salt of HMDS (NaHMDS), generated via deprotonation of HMDS with sodium amide (NaNH₂) or sodium metal in the presence of styrene, reacts efficiently with trimethylchlorosilane. This method achieves an 80% yield of this compound under mild conditions (Equation 1):

Kinetic studies using nuclear magnetic resonance (NMR) spectroscopy revealed that the reaction proceeds rapidly in benzene at 20°C, completing within 10 minutes when trimethylsilyl iodide (Me₃SiI) is employed. The choice of solvent significantly influences reaction rates, with benzene outperforming ethers due to its non-coordinating nature, which mitigates ion-pairing effects.

Lithium Hexamethyldisilazane Route

The lithium derivative (LiHMDS), prepared via HMDS treatment with butyllithium or phenyllithium, offers a less efficient pathway. Reaction with Me₃SiCl yields N(SiMe₃)₃ in 50–60%, attributed to competitive side reactions involving lithium halide precipitation and solvent coordination. Ether solvents like tetrahydrofuran (THF) exacerbate these issues, further reducing yields compared to benzene.

One-Pot Synthesis via Lithium Nitride

A scalable one-pot synthesis involves lithium nitride (Li₃N) and excess Me₃SiCl in THF at ambient temperatures (Equation 2):

This method achieves a 72% isolated yield, with THF facilitating reagent solubility and mitigating exothermicity. Industrial adaptations of this route prioritize cost-effectiveness and safety, employing continuous flow systems to manage heat dissipation and byproduct removal.

Reaction Kinetics and Optimization Studies

Comparative kinetic analyses of silylation reactions highlight the interplay between metal counterions, halide leaving groups, and solvents (Table 1). Sodium-based systems outperform lithium analogs due to weaker metal-silicon interactions, while iodide and cyanide substituents accelerate rates by enhancing electrophilicity at silicon.

Table 1. Reaction Rate Trends in HMDS Salt Silylation

| Metal (M) | Halide (X) | Solvent | Relative Rate | Yield (%) |

|---|---|---|---|---|

| Na | I | Benzene | 1.00 | 80 |

| Na | Cl | Benzene | 0.45 | 65 |

| Li | I | Benzene | 0.30 | 55 |

| Na | CN | Benzene | 1.20 | 85 |

| Na | I | Et₂O | 0.70 | 60 |

Data adapted from NMR kinetic studies.

Industrial Production Methods

Large-scale production of this compound employs the Li₃N/Me₃SiCl route due to its operational simplicity and compatibility with continuous processing. Key considerations include:

-

Solvent Selection : THF remains the solvent of choice for its balance of polarity and boiling point.

-

Byproduct Management : Lithium chloride (LiCl) precipitates quantitatively, enabling facile filtration.

-

Purity Control : Distillation under reduced pressure (0.1 mmHg, 100°C) yields >99% pure product.

Comparative Analysis of Preparation Methods

Table 2. Synthesis Methods for N(SiMe₃)₃

| Method | Reagents | Conditions | Yield (%) | Scalability |

|---|---|---|---|---|

| NaHMDS + Me₃SiCl | NaHMDS, Me₃SiCl | Benzene, 20°C | 80 | Moderate |

| LiHMDS + Me₃SiCl | LiHMDS, Me₃SiCl | Ether, 20°C | 50–60 | Low |

| Li₃N + Me₃SiCl | Li₃N, Me₃SiCl | THF, 25°C | 72 | High |

| NaHMDS + Me₃SiI | NaHMDS, Me₃SiI | Benzene, 20°C | 85 | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions: Tris(trimethylsilyl)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced under specific conditions to yield different silylamine derivatives.

Substitution: The compound can participate in substitution reactions, where the trimethylsilyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halides and acids are often employed in substitution reactions.

Major Products Formed:

Oxidation: Various oxidized silylamine derivatives.

Reduction: Different

Biologische Aktivität

Tris(trimethylsilyl)amine (TMS)₃N is a compound of significant interest in both synthetic and biological chemistry due to its unique properties and potential applications. This article explores its biological activity, focusing on its role in chemical reactions, polymerization processes, and potential therapeutic applications.

This compound is a stable silylamine characterized by the formula (TMS)₃N, where three trimethylsilyl groups replace the hydrogen atoms of ammonia. The synthesis typically involves the reaction of trimethylchlorosilane with lithium nitride, yielding TMS₃N along with lithium chloride:

This compound is notable for its stability in various conditions, making it an attractive intermediate in synthetic pathways, particularly in nitrogen fixation processes and organic synthesis.

1. Polymerization Behavior

Recent studies have highlighted the role of TMS₃N as a co-initiator in dental adhesives. A study evaluated its effect on the polymerization kinetics of a methacrylate-based dentin adhesive. The findings indicated that increasing concentrations of TMS₃N enhanced the polymerization rate and degree of conversion (DC) of the adhesive under different irradiation conditions. This suggests that TMS₃N can effectively replace traditional amine-type co-initiators, improving the mechanical properties of dental materials .

| Parameter | Control (EDMAB) | TMS₃N |

|---|---|---|

| Polymerization Rate | Baseline | Increased with concentration |

| Degree of Conversion (DC) | Lower | Higher with TMS₃N |

| Mechanical Properties | Standard | Enhanced |

2. Antibacterial Properties

Research has also explored the antibacterial properties of TMS₃N derivatives. For instance, compounds derived from TMS₃N have shown promising activity against Gram-positive bacteria and fungi. This highlights its potential as a scaffold for developing new antibacterial agents .

3. Chemical Nitrogen Fixation

TMS₃N plays a crucial role in chemical nitrogen fixation, acting as an intermediate that facilitates the conversion of atmospheric nitrogen into reactive forms under mild conditions. This process is vital for synthesizing various nitrogen-containing compounds, which are essential in pharmaceuticals and agriculture .

Case Study 1: Dental Adhesive Applications

A comprehensive study investigated the use of TMS₃N in dental adhesives. The results demonstrated that formulations incorporating TMS₃N exhibited superior mechanical properties compared to those using traditional initiators like EDMAB. The study concluded that TMS₃N could be a viable alternative for enhancing adhesive performance in dental applications .

Case Study 2: Antimicrobial Activity

In another study, derivatives of TMS₃N were tested for their antimicrobial efficacy against various bacterial strains. The results indicated significant activity against certain Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Substituent Effects: this compound’s three -SiMe₃ groups confer exceptional steric bulk and electron-withdrawing properties, making it less nucleophilic but highly effective in stabilizing reactive intermediates (e.g., in N₂ fixation) . In contrast, bis(trimethylsilyl)amine (HN(SiMe₃)₂) has reduced steric hindrance, enabling its use as a precursor to LiHMDS, a stronger base . Dicyano(trimethylsilyl)amine incorporates cyano groups, enhancing electrophilicity and reactivity in niche synthetic applications .

- Synthesis Methods: this compound is synthesized catalytically via N₂ reduction using Fe₃Br₃L (83 ± 7 equiv. NH₄⁺/complex) or Rh complexes under mild conditions , contrasting with non-catalytic Li-based routes, which are less practical . LiHMDS derives from bis(trimethylsilyl)amine, highlighting the role of silyl substituents in modulating base strength .

Stability and Reactivity

- This compound exhibits high thermal and chemical stability under inert atmospheres, critical for its role in nitrogen fixation .

- LiHMDS, while highly basic, is air-sensitive and requires strict anhydrous handling .

- N-sec-Butyl(trimethylsilyl)amine’s stability is influenced by its alkyl chain, offering a balance between reactivity and shelf life in specialty syntheses .

Q & A

Basic: What are the structural and electronic properties of tris(trimethylsilyl)amine, and how do they influence its reactivity?

This compound features a central nitrogen atom bonded to three trimethylsilyl (-Si(CH₃)₃) groups. The bulky silyl substituents confer steric protection to the nitrogen center while also providing electron-withdrawing effects via σ-π conjugation, stabilizing reactive intermediates . This structural motif is critical in nitrogen fixation studies, where the compound acts as a stable intermediate for converting atmospheric N₂ into organic substrates under mild conditions . Methodologically, computational modeling (e.g., DFT) combined with spectroscopic techniques (e.g., NMR, X-ray crystallography) can elucidate steric and electronic effects on reactivity.

Basic: What are the standard protocols for synthesizing this compound in laboratory settings?

A common synthesis involves the reaction of trimethylsilyl chloride (Me₃SiCl) with lithium metal under a nitrogen atmosphere, catalyzed by transition metals. For example, lithium-mediated reduction of Me₃SiCl in the presence of N₂ yields this compound . However, this method is non-catalytic and limited by the difficulty of regenerating lithium intermediates . Alternative routes may employ silyl amides or Grignard reagents. Researchers should prioritize inert atmosphere conditions (argon/glovebox) and monitor reaction progress via GC-MS or in situ IR spectroscopy.

Basic: What safety precautions are critical when handling this compound in the laboratory?

Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors, as silyl compounds may release irritants .

- Flammability: Avoid open flames or sparks due to potential solvent residues (e.g., hexane) in commercial preparations .

- Waste Disposal: Collect residues in sealed containers for specialized hazardous waste treatment to prevent environmental release .

Advanced: How does this compound facilitate nitrogen fixation, and what experimental challenges arise in scaling these reactions?

The compound stabilizes nitrogenase-like intermediates by coordinating N₂ via its electron-deficient nitrogen center, enabling proton-coupled electron transfer (PCET) steps . Challenges include:

- Catalytic Turnover: Most methods rely on stoichiometric reductants (e.g., Li), making catalytic cycles elusive .

- Side Reactions: Competing silylation of solvents or byproducts (e.g., NH₃) can reduce efficiency.

To address these, researchers employ electrochemical setups or photoredox catalysts to regenerate reducing agents and monitor intermediates using operando spectroscopy .

Advanced: How can researchers validate the purity of this compound, and what analytical methods are most reliable?

Purity is assessed via:

- Gas Chromatography (GC): Detects volatile impurities (e.g., residual solvents or silyl chlorides) .

- ¹H/¹³C NMR: Confirms structural integrity and quantifies silyl group integration .

- Elemental Analysis: Validates C/N/Si ratios to detect inorganic contaminants.

Cross-validation using multiple techniques (triangulation) ensures accuracy, as per best practices in analytical chemistry .

Advanced: How do steric and electronic effects of silyl groups influence the compound’s reactivity in organometallic catalysis?

The bulky -Si(CH₃)₃ groups hinder nucleophilic attack at nitrogen, making this compound a weak base but effective ligand for low-coordinate metal centers. For example, in palladium-catalyzed cross-couplings, it stabilizes reactive intermediates by preventing aggregation . Electronic effects are probed via Hammett studies or cyclic voltammetry to quantify electron-donating/withdrawing capacities.

Advanced: How can contradictions in reported synthetic yields be resolved, particularly in nitrogen fixation studies?

Discrepancies often stem from:

- Atmospheric Contamination: Trace O₂ or moisture can deactivate catalysts. Rigorous Schlenk-line techniques or glovebox setups are essential .

- Catalyst Variability: Transition metal purity (e.g., Fe vs. Mo) impacts reaction pathways. Standardizing catalyst sources and pre-treatment protocols (e.g., calcination) improves reproducibility .

Advanced: What mechanistic insights explain this compound’s role in forming tricyclic pyrroles from α,δ,ω-triketones?

The compound acts as a nitrogen donor, facilitating [3+2] cycloaddition with triketones. Mechanistic studies using isotopic labeling (¹⁵N) and time-resolved mass spectrometry reveal stepwise deprotonation and ring-closing pathways . Computational modeling (DFT) further identifies transition states and regioselectivity drivers.

Basic: What regulatory considerations apply to this compound in academic research?

Under U.S. TSCA regulations, the compound is exempt for R&D use if handled by a "technically qualified individual" and confined to non-commercial applications . Documentation must align with 40 CFR 720.36, including waste disposal records and hazard communication protocols.

Advanced: How can this compound be modified to enhance its utility in main-group chemistry?

Strategies include:

- Substituent Engineering: Replacing methyl groups with bulkier silyl substituents (e.g., -SiPh₃) to modulate steric profiles .

- Hybrid Ligands: Incorporating phosphine or pyridyl moieties (e.g., tris(2-pyridylmethyl)amine analogs) to enhance metal-binding selectivity .

Synthetic modifications are validated via crystallography and reactivity screens against benchmark substrates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.